2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate
Overview
Description
2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate is a chemical compound with the molecular formula C14H9F5O3S and a molecular weight of 352.28 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and an ethylbenzenesulfonate group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
C6F5OH+C8H9SO2Cl→C6F5OSO2C8H9+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly electron-deficient, making it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 2,3,4,5,6-pentafluorophenol and 4-ethylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pentafluorophenyl derivatives.
Hydrolysis: The primary products are 2,3,4,5,6-pentafluorophenol and 4-ethylbenzenesulfonic acid.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate has several applications in scientific research:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various fluorinated organic molecules, which are valuable in pharmaceuticals and agrochemicals.
Material Science: It is utilized in the preparation of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate primarily involves its reactivity towards nucleophiles. The electron-deficient pentafluorophenyl group facilitates nucleophilic attack, leading to the formation of new covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentafluorophenylacetic acid: Similar in structure but contains an acetic acid group instead of an ethylbenzenesulfonate group.
2,3,4,5,6-Pentafluorobenzyl alcohol: Contains a benzyl alcohol group, differing in reactivity and applications.
2,3,5,6-Tetrafluoro-4-(pentafluorophenyl)phenol: Similar fluorinated phenyl structure but with different functional groups.
Uniqueness
2,3,4,5,6-Pentafluorophenyl 4-ethylbenzenesulfonate is unique due to its combination of a highly electron-deficient pentafluorophenyl group and a bulky ethylbenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-ethylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F5O3S/c1-2-7-3-5-8(6-4-7)23(20,21)22-14-12(18)10(16)9(15)11(17)13(14)19/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSPPAXHZMLTTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.